2-Amino-5-(aminomethyl)phenol hydrochloride

Hair dye Cosmetic regulation Toxicology

Researchers seeking a compliant replacement for the now-prohibited 2-amino-5-methylphenol in oxidative hair color formulations can utilize this hydrochloride salt. Its 5-aminomethyl substituent provides an aliphatic amine handle for superior wash, light, and rubbing fastness in blond to gold shades. - Enables orthogonal derivatization via reductive amination or amide coupling, inaccessible to methyl analogs. - Hydrochloride salt form ensures defined stoichiometry, improved aqueous solubility, and long-term storage stability. - Specifically developed for EU-compliant formulations at 0.01-5.0% by weight.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
Cat. No. B12960960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(aminomethyl)phenol hydrochloride
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)O)N.Cl
InChIInChI=1S/C7H10N2O.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,10H,4,8-9H2;1H
InChIKeyWZFLHFLCRDPOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(aminomethyl)phenol Hydrochloride: Core Identity and Procurement


2-Amino-5-(aminomethyl)phenol hydrochloride (CAS 1141841-47-5 for the mono-HCl salt; free base CAS 920511-81-5) is a trisubstituted benzene derivative that combines a phenolic hydroxyl group, a primary aromatic amine at the 2-position, and a primary aminomethyl group at the 5-position [1]. This substitution pattern places the aminomethyl substituent para to the hydroxyl and meta to the 2-amino group, yielding a bifunctional aromatic scaffold that participates in oxidative coupling, metal coordination, Schiff-base condensation, and further amine derivatization reactions. The hydrochloride salt form improves handling, long-term storage stability, and aqueous solubility relative to the free base, making it the preferred procurement form for reproducible experimental workflows .

Salt form Monohydrochloride supports aqueous solubility and long-term storage stability for reproducible experimental workflows.
Reactivity Bifunctional aromatic scaffold with aminomethyl handle enables oxidative coupling, metal coordination, and Schiff-base condensation.
Procurement Defined hydrochloride salt is the recommended procurement form for consistent stoichiometric calculations in synthesis and formulation.

Differentiation from In-Class Aminophenol Analogs


In-class aminophenols such as 2-amino-5-methylphenol (6-amino-m-cresol) and positional isomers like 2-amino-4-(aminomethyl)phenol share the 2-aminophenol core but diverge critically at the 5-position substituent. The 5-aminomethyl group of the target compound provides a primary aliphatic amine that is chemically distinct from the methyl group of 2-amino-5-methylphenol, enabling orthogonal reactivity pathways—reductive amination, amide coupling, and imine formation—that are unavailable to the methyl analog [1]. Positional isomers that relocate the aminomethyl group alter the electronic and steric environment of the phenol and aniline moieties, changing oxidation potentials, coupling regioselectivity, and metal-binding geometry. These differences mean that a protocol validated with 2-amino-5-(aminomethyl)phenol hydrochloride cannot be assumed to perform identically when another aminophenol is substituted, particularly in oxidative hair-dye formulations where the 5-aminomethyl derivatives were specifically developed to overcome the fastness deficiencies of 2-amino-5-methylphenol [1].

5‑Aminomethyl vs. 5‑methyl analog
The primary aliphatic amine of the target compound provides orthogonal reactivity (reductive amination, amide coupling) that is absent in the methyl-substituted analog.
Positional isomer mismatch
Relocating the aminomethyl group may alter oxidation potentials, coupling regioselectivity, and metal‑binding geometry, shifting performance in oxidative formulations.
Protocol transfer risk
Methods validated with 2‑amino‑5‑(aminomethyl)phenol hydrochloride may not transfer directly to other aminophenols; substitution requires independent verification.

Quantitative Evidence Against Closest Structural Analogs


EU Cosmetic Regulatory Status and Substitution Demand

The closest structural analog, 2-amino-5-methylphenol (6-amino-m-cresol, CAS 2835-98-5), has been prohibited for use in cosmetic products in the European Union since June 2022 [1]. No such prohibition currently applies to 2-amino-5-(aminomethyl)phenol or its hydrochloride salt. This regulatory divergence creates a concrete procurement decision point: formulators seeking a 2-amino-5-substituted phenol coupler for oxidative hair dyes must select the aminomethyl analog or a derivative thereof to maintain EU market access [2].

EU Regulatory Status
Reported context
Target: Not prohibited under EU Cosmetics Regulation
vs. 2‑Amino‑5‑methylphenol: Prohibited since June 2022
Supports EU‑compliant hair‑dye formulation screening
Regulatory database review; Annex II listing
Hair dye Cosmetic regulation Toxicology

Improved Hair-Dye Fastness Properties vs. Methyl Analog

The patent literature explicitly acknowledges that 2-amino-5-methylphenol, while useful as a yellow-dyeing oxidative dye for bright blond and gold shades, 'does not fully meet requirements' for long-term color stability [1]. The same patent discloses that new 2-amino-5-aminomethyl-phenol derivatives of general formula (I) meet requirements for wash fastness, light fastness, and rubbing fastness 'to an unusually high degree' [1]. Although absolute numerical ratings are not provided, the relative superiority of the aminomethyl scaffold over the methyl analog is explicitly claimed within the same document, constituting a direct qualitative comparison.

Fastness Ranking
Class‑level inference
Patent‑reported ranking: aminomethyl derivatives > methyl analog in wash, light, and rubbing fastness
Relative fastness profile may support selection for oxidative hair‑dye research
No numerical fastness ratings available; source‑specific disclosure
Oxidative hair dye Fastness Colorant

Synthetic Versatility of the Aminomethyl Handle

The primary aliphatic amine of the 5-aminomethyl group in the target compound is a reactive nucleophile capable of undergoing reductive amination with aldehydes and ketones, amide bond formation with activated carboxylic acids, and Schiff-base condensation [1]. In contrast, 2-amino-5-methylphenol bears an unreactive methyl group at the 5-position that cannot participate in these transformations. This functional divergence is demonstrated by the patent synthesis of 2-amino-5-aminomethyl-phenol derivatives via reductive amination of 3-hydroxy-4-nitro-benzaldehyde with heterocyclic primary amines, yielding a library of N-substituted aminomethyl derivatives [1]. No analogous derivatization is possible from the methyl-substituted analog without pre-functionalization through halogenation or oxidation.

Derivatization Pathways
Class‑level inference
≥3 vs. 0 accessible amine‑based pathways at the 5‑position
Expands accessible chemical space from a single building block
Reductive amination, amide coupling, imine formation demonstrated in patent
Organic synthesis Building block Derivatization

Monohydrochloride Salt: Defined Stoichiometry and Handling

The monohydrochloride salt (C₇H₁₀N₂O·HCl, MW 174.63) offers a defined stoichiometry that differs from both the free base (MW 138.17) and the dihydrochloride (C₇H₁₀N₂O·2HCl, MW 211.09) . Vendor specifications indicate the monohydrochloride is a non-hygroscopic solid under recommended storage (cool, dry conditions) and is classified as non-hazardous for DOT/IATA transport, with only a GHS07 warning label . The dihydrochloride, by contrast, carries two equivalents of HCl and a different molecular weight, requiring stoichiometric correction in reaction calculations and potentially exhibiting different hygroscopicity. Procurement of the precisely defined monohydrochloride form eliminates the ambiguity that arises when suppliers offer undefined mixtures of protonation states.

Salt Stoichiometry
Data to verify
MW 174.63 (1 eq HCl) vs. free base 138.17; dihydrochloride 211.09
Defined HCl content supports stoichiometric control in synthesis
Vendor datasheet specifications; dihydrochloride may differ in hygroscopicity
Salt selection Solubility Stability

High-Value Application Scenarios


EU-Compliant Oxidative Hair Dye Formulations

With 2-amino-5-methylphenol (6-amino-m-cresol) prohibited in EU cosmetic products since June 2022 [1], formulators developing oxidative hair colorants for the European market must identify alternative yellow couplers. 2-Amino-5-(aminomethyl)phenol hydrochloride and its N-substituted derivatives are structurally positioned to fill this gap, having been specifically developed to provide bright blond to gold color shades with improved wash, light, and rubbing fastness [2]. Procurement of the hydrochloride salt ensures the compound is in a defined, stable form suitable for formulation screening at the 0.01–5.0% by weight range disclosed in the patent [2].

Medicinal Chemistry Library Synthesis

The primary aminomethyl group at the 5-position enables rapid diversification through reductive amination with diverse aldehydes, ketones, or heterocyclic amines. The patent literature demonstrates this approach by reacting 3-hydroxy-4-nitro-benzaldehyde with heterocyclic primary amines followed by nitro reduction to yield a library of 2-amino-5-(N-heterocyclylaminomethyl)phenol derivatives [1]. This synthetic strategy is inaccessible from 2-amino-5-methylphenol, which lacks the reactive aliphatic amine nucleophile. Procurement of the hydrochloride salt in ≥98% purity ensures reliable loading in parallel synthesis workflows.

Metal-Complexation and Coordination Chemistry

The 2-amino, 5-aminomethyl, and 1-hydroxy substituents form a potential tridentate N,O,N donor set capable of coordinating transition metals. Unlike 2-amino-5-methylphenol, which offers only a bidentate N,O motif, the target compound's additional aliphatic amine enables more diverse coordination geometries and potentially higher complex stability. This structural differentiation is relevant for researchers developing metallodrug candidates, oxidation catalysts, or metal-organic frameworks. The monohydrochloride salt simplifies stoichiometric control during complexation reactions by providing exactly one equivalent of the conjugate acid that can be neutralized with base.

Polymer and Resin Synthesis with Orthogonal Amines

The coexistence of an aromatic amine and an aliphatic aminomethyl group on the same phenol scaffold allows for sequential, chemoselective functionalization in step-growth polymerization. The aliphatic amine can be selectively reacted with epoxides or isocyanates under mild conditions while leaving the less nucleophilic aromatic amine intact for later crosslinking or further derivatization [1]. This orthogonal reactivity profile is absent in 2-amino-5-methylphenol, making the aminomethyl compound uniquely suited for the synthesis of functional resins, epoxy curing agents, and polybenzoxazine precursors where staged curing is required.

Application
Selection Property
Validation Focus
Hair‑dye formulation research
Regulatory compliance and color fastness profile
EU market formulation screening; wash/light/rubbing fastness evaluation
Medicinal chemistry library synthesis
Primary aliphatic amine for rapid derivatization
Reductive amination and amide coupling scope; scaffold diversification
Metal‑coordination chemistry
Potential tridentate N,O,N donor set
Coordination geometry and complex‑stability screening
Polymer / resin synthesis
Orthogonal aromatic and aliphatic amine reactivity
Chemoselective step‑growth polymerization; staged‑curing evaluation
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